(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid
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Overview
Description
The compound (4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. Typically, the process begins with the protection of amino groups to prevent unwanted reactions. Subsequent steps involve the coupling of amino acid residues using reagents such as carbodiimides or other coupling agents. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), both of which allow for the efficient assembly of complex peptides. The choice of method depends on the specific requirements of the production process, such as yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl and amino groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target carbonyl groups within the molecule.
Substitution: Functional groups can be substituted with other groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and biochemical assays.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid
- This compound
Uniqueness
This compound is unique due to its specific arrangement of amino acid residues and functional groups, which confer distinct biochemical properties. Its ability to interact with multiple molecular targets makes it a versatile tool in scientific research.
Properties
Molecular Formula |
C45H61N9O12 |
---|---|
Molecular Weight |
920.0 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C45H61N9O12/c1-5-24(4)38(44(64)54-18-8-11-34(54)43(63)51-33(21-35(47)56)42(62)52-37(23(2)3)45(65)66)53-41(61)32(19-25-12-14-27(55)15-13-25)50-40(60)31(16-17-36(57)58)49-39(59)29(46)20-26-22-48-30-10-7-6-9-28(26)30/h6-7,9-10,12-15,22-24,29,31-34,37-38,48,55H,5,8,11,16-21,46H2,1-4H3,(H2,47,56)(H,49,59)(H,50,60)(H,51,63)(H,52,62)(H,53,61)(H,57,58)(H,65,66)/t24-,29-,31-,32-,33-,34-,37-,38-/m0/s1 |
InChI Key |
RBPBCZXCQLGUTL-JPZYKGSPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
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